N-(4-mesitylthiazol-2-yl)cinnamamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-14-11-15(2)20(16(3)12-14)18-13-25-21(22-18)23-19(24)10-9-17-7-5-4-6-8-17/h4-13H,1-3H3,(H,22,23,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAGUWYSUMWKHO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of N 4 Mesitylthiazol 2 Yl Cinnamamide Analogues
General Synthetic Routes to Cinnamamide (B152044) Derivatives
The cinnamamide scaffold is a common motif in medicinal chemistry and natural products. mdpi.com Its synthesis is well-established, with several reliable methods available for forming the characteristic amide linkage.
The most direct approach to cinnamamides involves the reaction of cinnamic acid or its more reactive derivative, cinnamoyl chloride, with a suitable amine.
From Cinnamic Acid: Direct amidation of cinnamic acid requires activation of the carboxylic acid, as it is not sufficiently electrophilic to react with most amines under neutral conditions. This is typically achieved using coupling agents, which will be discussed in the next section.
From Cinnamoyl Chloride: A more traditional and highly effective method involves the conversion of cinnamic acid to cinnamoyl chloride. nih.govunhas.ac.id This is often accomplished by reacting cinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netashdin.com The resulting cinnamoyl chloride is a highly reactive acyl chloride that readily undergoes nucleophilic acyl substitution with an amine to form the desired cinnamamide. ashdin.com This two-step process is often high-yielding and applicable to a wide range of amines. For instance, novel cinnamamide derivatives have been synthesized by treating various substituted 2-aminothiophenes with cinnamoyl chloride in a pyridine (B92270) and acetone (B3395972) mixture at 0°C. ashdin.com
Modern amide synthesis frequently employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine, avoiding the need to first synthesize a reactive acid chloride. mdpi.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine.
Carbodiimides (EDC·HCl and DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N,N'-dicyclohexylcarbodiimide (DCC) are common coupling agents. researchgate.netanalis.com.myresearchgate.net EDC·HCl is particularly favored because its urea (B33335) byproduct is water-soluble, simplifying purification. analis.com.my The reaction mechanism involves the carbodiimide (B86325) activating the carboxylic acid to form an O-acylisourea intermediate. analis.com.my This intermediate is then susceptible to nucleophilic attack by the amine.
Additives (DMAP and HOBt): The efficiency of carbodiimide-mediated couplings can be enhanced by additives like 4-dimethylaminopyridine (B28879) (DMAP) and 1-hydroxybenzotriazole (B26582) (HOBt). analis.com.mynih.gov DMAP can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov HOBt reacts with the O-acylisourea to form an active HOBt ester, which is less prone to side reactions and reacts efficiently with the amine. nih.gov A study on the amidation of cinnamic acid found that using EDC·HCl alone in THF yielded better results than combinations with DMAP, possibly due to pH effects. analis.com.my However, for electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective. nih.gov
The following table summarizes the effect of different coupling agents and solvents on the yield of N-(4-methoxyphenyl)cinnamamide from cinnamic acid and p-anisidine. analis.com.my
| Coupling System | Solvent | Yield (%) |
|---|---|---|
| DCC | DCM | 34.2 |
| DCC | THF | 22.2 |
| DCC/DMAP | DCM | 48.8 |
| DCC/DMAP | THF | 39.7 |
| EDC·HCl | DCM | 49.5 |
| EDC·HCl | THF | 55.5 |
| EDC·HCl/DMAP | DCM | 47.4 |
| EDC·HCl/DMAP | THF | 46.8 |
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is emerging as a green and efficient alternative to traditional solvent-based synthesis. This approach can reduce or eliminate the need for hazardous solvents and can sometimes lead to faster reaction times and different product selectivities. The synthesis of cinnamamide derivatives has been successfully demonstrated using continuous flow mechanochemistry with EDC·HCl as the coupling reagent, achieving moderate yields that could be scaled up significantly. beilstein-journals.org
Synthesis of N-(4-mesitylthiazol-2-yl)cinnamamide and Related Thiazole (B1198619) Derivatives
The synthesis of the target compound requires the specific preparation of 2-amino-4-mesitylthiazole, which is then coupled with a cinnamoyl moiety.
The final step in the synthesis of N-(thiazol-2-yl)cinnamamide derivatives is typically the amidation reaction between a substituted 2-aminothiazole (B372263) and a cinnamoyl component. rsc.orgmdpi.com As discussed previously, this can be achieved by reacting the 2-aminothiazole with pre-formed cinnamoyl chloride or by using a one-pot coupling reaction with cinnamic acid and a coupling agent like EDCI. ashdin.comnih.gov For example, a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized to explore their anti-proliferative activities. rsc.org Similarly, isothiazole, 1,2,3-thiadiazole (B1210528), and thiazole-based cinnamamides have been synthesized and evaluated for fungicidal properties. nih.gov
The 2-aminothiazole core is a versatile scaffold in medicinal chemistry. sysrevpharm.orgglobalresearchonline.net The classic and widely used method for its synthesis is the Hantzsch thiazole synthesis. derpharmachemica.com This reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. derpharmachemica.com
To synthesize the specific precursor for this compound, one would require 2-amino-4-mesitylthiazole. This can be prepared via the Hantzsch synthesis by reacting α-bromo-mesityl methyl ketone (2-bromo-1-mesitylethan-1-one) with thiourea.
The general Hantzsch synthesis for a 4-substituted-2-aminothiazole is outlined below:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| α-haloketone (e.g., 2-bromo-1-mesitylethan-1-one) | Thiourea | 4-substituted-2-aminothiazole (e.g., 2-amino-4-mesitylthiazole) | Hantzsch Thiazole Synthesis |
| Acetophenone | Thiourea and Iodine | 2-amino-4-phenylthiazole (B127512) | Modified Hantzsch Synthesis |
| Chloroacetone | Thiourea | 2-amino-4-methylthiazole | Hantzsch Thiazole Synthesis |
Substituents can be introduced at various positions on the thiazole ring by choosing appropriately substituted starting materials for the Hantzsch synthesis or by subsequent functionalization of the pre-formed thiazole ring. nih.gov For example, reacting different acetophenones or cyclohexanone (B45756) with thiourea in the presence of iodine allows for the synthesis of various 4,5-substituted-2-aminothiazoles. nih.gov
Derivatization Strategies for Structural Diversity
The core structure of this compound presents multiple sites for chemical modification, enabling the generation of a diverse library of analogues. These modifications are strategically employed to explore structure-activity relationships (SAR) by altering the compound's steric, electronic, and physicochemical properties. Derivatization strategies primarily focus on three key regions of the molecule: the cinnamoyl moiety, the thiazole ring and its mesityl substituent, and the introduction of new functionalities such as bridging linkers or additional heterocyclic systems.
Modifications on the Cinnamoyl Moiety (e.g., aromatic ring, olefinic chain)
Research has demonstrated the synthesis of analogues with diverse substituents on this aromatic ring. For instance, electron-withdrawing groups such as fluorine and bromine have been incorporated to yield compounds like (E)-3-(4-fluorophenyl)-N-(4-mesitylthiazol-2-yl)acrylamide and (E)-3-(4-bromophenyl)-N-(4-mesitylthiazol-2-yl)acrylamide. rsc.org Conversely, non-aromatic carbocyclic groups, such as in (E)-3-(4-cyclopropylphenyl)-N-(4-mesitylthiazol-2-yl)acrylamide, have also been introduced. rsc.org Furthermore, the phenyl ring can be replaced entirely with other aromatic systems, including heterocycles like pyridine, to generate analogues such as (E)-N-(4-mesitylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide. rsc.org These examples highlight the chemical versatility of the cinnamoyl moiety for structural diversification.
| Compound Name | Modification on Cinnamoyl Phenyl Ring | Reported Yield |
| (E)-3-(4-fluorophenyl)-N-(4-mesitylthiazol-2-yl)acrylamide | 4-fluoro substituent | 46% rsc.org |
| (E)-3-(4-bromophenyl)-N-(4-mesitylthiazol-2-yl)acrylamide | 4-bromo substituent | 48% rsc.org |
| (E)-3-(4-cyclopropylphenyl)-N-(4-mesitylthiazol-2-yl)acrylamide | 4-cyclopropyl substituent | 33% rsc.org |
| (E)-N-(4-mesitylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide | Phenyl replaced by Pyridin-4-yl | 49% rsc.org |
Substituent Variation on the Thiazole Ring and its Phenyl/Mesityl Group
The 2-aminothiazole core and its C4-substituent provide another key locus for structural modification. While the parent compound features a mesityl group (2,4,6-trimethylphenyl), analogues can be synthesized by varying the substitution pattern on this phenyl ring or by replacing it with other groups. This is generally accomplished by beginning the synthesis with a different substituted 2-amino-4-phenylthiazole precursor.
For example, modifying the mesityl group to a p-tolyl group has been explored in related scaffolds to produce compounds like (E)-3-(4-morpholinophenyl)-N-(4-(p-tolyl)thiazol-2-yl)acrylamide. rsc.org Broader studies on related thiazole-containing compounds have shown that substitutions with groups like 4-chlorophenyl and 2,4-dichlorophenyl on the thiazole ring are synthetically feasible and can be crucial for biological activity. nih.gov These modifications alter the steric bulk and electronic environment around the thiazole core, which can be critical for molecular interactions. The synthesis of these precursors often involves the Hantzsch thiazole synthesis, allowing for significant diversity by varying the starting α-haloketone.
| Parent Scaffold | Modification on Thiazole C4-Substituent | Resulting Analogue Example |
| N-(4-phenylthiazol-2-yl)cinnamamide | Phenyl to p-tolyl | (E)-3-(4-morpholinophenyl)-N-(4-(p-tolyl)thiazol-2-yl)acrylamide rsc.org |
| N-(4-phenylthiazol-2-yl)acetamide | Phenyl to 4-chlorophenyl | 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivative |
| N-(4-phenylthiazol-2-yl)acetamide | Phenyl to 2,4-dichlorophenyl | 2-chloro-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide derivative |
Introduction of Bridging Linkers and Heterocyclic Rings
To further expand the chemical space and modulate physicochemical properties such as solubility and polarity, additional heterocyclic rings can be incorporated into the this compound scaffold. This is often achieved by functionalizing one of the existing aromatic rings with a heterocyclic moiety.
A common strategy involves attaching nitrogen-containing heterocycles to the cinnamoyl's phenyl group. This has led to the successful synthesis of derivatives incorporating saturated heterocycles, such as morpholine (B109124) and piperidine. rsc.org The resulting compounds, (E)-N-(4-mesitylthiazol-2-yl)-3-(4-morpholinophenyl)acrylamide and (E)-N-(4-mesitylthiazol-2-yl)-3-(4-(piperidin-1-yl)phenyl)acrylamide, demonstrate the integration of these new rings into the core structure. rsc.org This approach not only increases structural diversity but also introduces new hydrogen bond acceptors and donors, which can fundamentally alter the molecule's biological profile.
| Compound Name | Heterocyclic Ring Introduced | Point of Attachment | Reported Yield |
| (E)-N-(4-mesitylthiazol-2-yl)-3-(4-morpholinophenyl)acrylamide | Morpholine | 4-position of cinnamoyl phenyl ring | 47% rsc.org |
| (E)-N-(4-mesitylthiazol-2-yl)-3-(4-(piperidin-1-yl)phenyl)acrylamide | Piperidine | 4-position of cinnamoyl phenyl ring | 33% rsc.org |
Biological Activity Profiling of N 4 Mesitylthiazol 2 Yl Cinnamamide and Analogues Pre Clinical, in Vitro
Antimicrobial Spectrum Analysis
While direct antimicrobial data for N-(4-mesitylthiazol-2-yl)cinnamamide is limited, the broader class of cinnamamides has demonstrated notable activity against a range of microbial pathogens.
Antibacterial Activity: Gram-positive and Gram-negative Strains
Studies on various synthetic cinnamamide (B152044) derivatives have shown antibacterial efficacy. For instance, a series of N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives were found to be active against Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentrations (MICs) in the range of 1–4 µg/mL. mdpi.comnih.gov Another study on synthetic cinnamides and cinnamates reported that 4-isopropylbenzylcinnamide was the most potent against strains of S. aureus, S. epidermidis, and P. aeruginosa with an MIC of 458.15 µM. mdpi.com
Table 1: Antibacterial Activity of Selected Cinnamamide Analogues
| Compound/Analogue | Bacterial Strain | MIC | Reference |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives | Staphylococcus spp. | 1-4 µg/mL | mdpi.comnih.gov |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives | Enterococcus spp. | 1-4 µg/mL | mdpi.comnih.gov |
| 4-isopropylbenzylcinnamide | S. aureus (ATCC-35903) | 458.15 µM | mdpi.com |
| 4-isopropylbenzylcinnamide | S. epidermidis (ATCC-12228) | 458.15 µM | mdpi.com |
| 4-isopropylbenzylcinnamide | P. aeruginosa (ATCC-25853) | 458.15 µM | mdpi.com |
Note: Data for this compound is not available.
The cinnamamide scaffold has been investigated for its potential to combat drug-resistant bacteria. One study focused on the discovery of cinnamamide compounds as antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). A hit compound from this class showed modest potentiation of oxacillin (B1211168) activity against an MRSA strain, and further optimization led to analogues that lowered the MIC for the antibiotic by as much as 64- to 128-fold. nih.gov Additionally, certain N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have been evaluated against clinical strains of MRSA. mdpi.com
The ability of cinnamamide derivatives to interfere with biofilm formation is an area of active research. Studies have shown that some N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives can inhibit biofilm formation by clinical strains of MRSA and methicillin-resistance coagulase-negative Staphylococcus (MRCNS). mdpi.comnih.gov For MRSA, the inhibition of biofilm formation ranged from 61% to 98% at concentrations of 2 × MIC and 4 × MIC. nih.gov These derivatives also demonstrated a high degree of inhibition of biofilm development by MRCNS strains, with most results showing inhibition in the range of 70–97%. nih.gov
Antifungal Activity: Yeast and Filamentous Fungi
The antifungal potential of cinnamamide derivatives has been explored. One study synthesized a series of isothiazole, 1,2,3-thiadiazole (B1210528) and thiazole-based cinnamamide morpholine (B109124) derivatives and evaluated their fungicidal activities. One compound exhibited a 100% inhibition rate against Pseudoperonspera cubensis at a concentration of 100 μg/mL. nih.gov Another study of synthetic cinnamides found that 4-chlorobenzyl cinnamide showed weak activity specifically against filamentous fungal strains. mdpi.com Cinnamic acid derivatives are also being investigated against various yeasts and filamentous fungi, including Candida albicans and Aspergillus species. mdpi.comnih.gov
Antituberculosis Activity (e.g., Mycobacterium tuberculosis H37Rv)
Several studies have investigated the antitubercular properties of compounds containing thiazole (B1198619) and cinnamamide moieties. One study identified a series of 2-aminothiazole-4-carboxylate derivatives with excellent activity against Mycobacterium tuberculosis H37Rv. researchgate.netmdpi.com Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with an MIC of 0.06 µg/ml (240 nM). researchgate.netmdpi.com Another study on imidazo[1,2-a]pyridine (B132010) amide-cinnamamide hybrids reported promising activity against M. tuberculosis H37Rv, with some compounds showing MICs of 4 μg/mL. nih.gov
Antiproliferative and Anticancer Evaluations (In Vitro)
The anticancer properties of cinnamamide derivatives are a significant area of research. A study on a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives revealed their anti-proliferative activities. rsc.orgresearchgate.net The most potent analogue in this series demonstrated excellent inhibition of K562, Bel7402, A549, and Jurkat cancer cell lines, with IC50 values ranging from sub-micromolar to nanomolar concentrations. For Jurkat cells, the IC50 value was 0.035 μM. rsc.orgresearchgate.net The synthesis of various (E)-N-(4-mesitylthiazol-2-yl)cinnamamide analogues has been reported, suggesting interest in this scaffold for biological evaluation. rsc.org Other research has shown that certain N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives exhibit activity against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines, with some compounds having IC50 values below 10 µg/mL. mdpi.comnih.gov
Table 2: In Vitro Antiproliferative Activity of Selected Cinnamamide Analogues
| Compound/Analogue | Cell Line | IC50 | Reference |
| Analogue of N-(4-phenylthiazol-2-yl)cinnamamide | Jurkat | 0.035 µM | rsc.orgresearchgate.net |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives | HeLa | < 10 µg/mL | mdpi.comnih.gov |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives | SKOV-3 | < 10 µg/mL | mdpi.comnih.gov |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives | MCF-7 | < 10 µg/mL | mdpi.comnih.gov |
Note: Data for this compound is not available.
Inhibition of Cancer Cell Line Proliferation
The antiproliferative potential of this compound and its analogues has been evaluated against a broad spectrum of human cancer cell lines. While specific data for this compound is limited, studies on structurally similar N-(4-phenylthiazol-2-yl)cinnamamide derivatives provide significant insights into the potential efficacy of this class of compounds.
One of the most potent analogues, compound 8f , demonstrated excellent inhibitory activity against K562 (chronic myelogenous leukemia), Bel7402 (hepatocellular carcinoma), A549 (lung cancer), and Jurkat (T-cell leukemia) cells, with IC50 values ranging from sub-micromolar to nanomolar concentrations. rsc.org Notably, its effect on Jurkat cells was particularly potent, with an IC50 value of 0.035 µM. rsc.org
Another group of related compounds, N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, has shown efficacy against other cancer cell lines. For instance, compounds 16c and 16d were most active against SKOV-3 (ovarian cancer) cells, while compounds 16c , 16d , 17a , and 17c showed the highest activity against MCF-7 (breast cancer) cells. mdpi.com The IC50 values for these compounds against HeLa (cervical cancer) cells ranged from 8.49 to 62.84 µg/mL, with compounds 16d , 17a , and 17d being the most active. mdpi.com
The table below summarizes the antiproliferative activities of selected N-(4-thiazol-2-yl)cinnamamide analogues against various cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 Value |
| Analogue 8f | Jurkat | 0.035 µM |
| Analogues 16c, 16d | SKOV-3 | < 10 µg/mL |
| Analogues 16c, 16d, 17a, 17c | MCF-7 | < 10 µg/mL |
| Analogues 16d, 17a, 17d | HeLa | < 10 µg/mL |
Comparative Analysis with Established Antiproliferative Agents
While direct comparative studies of this compound with established antiproliferative agents are not extensively documented, research on its analogues provides a basis for assessing their relative potency. For example, the antiproliferative activity of certain cinnamamide derivatives has been compared to standard chemotherapeutic drugs.
In studies involving novel thiazole derivatives, the synthesized compounds were evaluated against cancer cell lines and compared to staurosporine (B1682477), a known anticancer agent. mdpi.com For instance, compound 4c exhibited potent inhibitory activity against MCF-7 and HepG2 cells with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively, which were comparable to or better than staurosporine (IC50 6.77 ± 0.41 µM and 8.4 ± 0.51 µM, respectively). mdpi.com
Anti-inflammatory Properties
Cinnamamide derivatives have demonstrated notable anti-inflammatory properties in various in vitro assays, suggesting a potential therapeutic role in inflammatory conditions. ashdin.comnih.gov
In Vitro Assays (e.g., Protein Denaturation, HRBC Membrane Stabilization)
The anti-inflammatory activity of novel cinnamamide derivatives containing substituted 2-aminothiophenes has been assessed using protein denaturation and human red blood cell (HRBC) membrane stabilization methods. ashdin.com These assays serve as indicators of a compound's ability to mitigate inflammatory processes. Denaturation of proteins is a well-documented cause of inflammation, and the ability of a compound to prevent this is a measure of its anti-inflammatory potential. researchgate.netunpad.ac.id
Similarly, the HRBC membrane stabilization assay is used to assess the stability of cell membranes in the presence of a compound, as the lysis of red blood cells is analogous to the rupture of lysosomal membranes during inflammation, which releases pro-inflammatory enzymes. ashdin.comunpad.ac.id Studies on novel cinnamamide derivatives revealed that they exhibit good in-vitro anti-inflammatory activity, with their efficacy increasing with concentration. ashdin.com
Immunomodulatory Effects on Inflammatory Pathways
Research into the specific immunomodulatory effects of this compound on inflammatory pathways is an emerging area. However, studies on related cinnamamide derivatives have begun to elucidate their mechanisms of action. For example, the anti-inflammatory properties of some cinnamamides have been linked to their ability to inhibit key inflammatory mediators and signaling pathways. nih.gov One study identified a novel cinnamamide derivative as an inhibitor of myeloid differentiation 2 (MD2), a crucial component of the TLR4 signaling pathway that is activated by lipopolysaccharide (LPS) to induce a pro-inflammatory response. nih.gov By directly targeting and binding to MD2, this compound was able to block LPS-induced pro-inflammatory signaling. nih.gov
Antioxidant Capacity Assessments (In Vitro)
The antioxidant potential of cinnamamide derivatives has been investigated through various in vitro radical scavenging assays. These studies indicate that this class of compounds can effectively neutralize free radicals, which are implicated in a wide range of diseases. mdpi.comnih.gov
Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical)
The antioxidant capacity of this compound analogues has been evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.com In a study of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, compounds 16f and 17d demonstrated the strongest antioxidant properties in the DPPH and ABTS assays, respectively. mdpi.com However, their antiradical properties were found to be weak when compared to the standard antioxidant, ascorbic acid. mdpi.com
Another study on novel cinnamamide derivatives containing substituted 2-aminothiophenes also confirmed their antioxidant potential through DPPH and hydroxyl radical scavenging methods, showing good activity in comparison to ascorbic acid. ashdin.com
The table below presents the antioxidant activity of selected cinnamamide analogues.
| Compound/Analogue | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Analogue 16f | 310.50 ± 0.73 | 597.53 ± 1.3 |
| Analogue 17d | 574.41 ± 1.34 | 419.18 ± 2.72 |
| Ascorbic Acid (Standard) | 10.78 ± 0.11 | 18.99 ± 0.03 |
Modulation of Endogenous Antioxidant Defense Systems (e.g., Nrf2/ARE Pathway)
The cinnamamide scaffold is a key player in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of endogenous antioxidant responses. mdpi.comnih.govresearchgate.net The Nrf2/antioxidant response element (ARE) signaling pathway is a primary target for cytoprotection against oxidative stress. mdpi.com
In vitro studies on substituted N-phenyl cinnamamide derivatives have demonstrated their ability to activate this pathway. mdpi.comnih.govresearchgate.net Using an Nrf2/ARE-driven luciferase reporter assay in HepG2 cells, researchers identified cinnamamide analogues that induced desirable luciferase activity without significant cytotoxicity. mdpi.comnih.govresearchgate.net One promising compound, referred to as 1g in a study, was shown to upregulate both the mRNA and protein expression of Nrf2/ARE target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). mdpi.com This upregulation led to a tangible increase in the endogenous antioxidant glutathione (B108866) (GSH). mdpi.com Consequently, these derivatives showed a concentration-dependent protective effect against tert-butyl hydroperoxide (t-BHP)-induced oxidative cell injury. mdpi.comnih.gov
Similarly, the 2-aminothiazole (B372263) nucleus has been implicated in neuroprotection via Nrf2 modulation. nih.gov For instance, N-adamantyl-4-methylthiazol-2-amine was found to upregulate the expression of Nrf2 and its downstream target HO-1 in the hippocampus of mice treated with amyloid-β. nih.gov This action suggests that the thiazole component of this compound could contribute to protecting the brain from oxidative damage by maintaining redox balance through the Nrf2/HO-1 pathway. nih.gov
Enzyme Inhibition Studies
Analogues of this compound have been investigated for their inhibitory effects on key enzymes involved in metabolic disorders and cancer signaling pathways.
The inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, is a key strategy in managing postprandial hyperglycemia. mdpi.com Both the cinnamamide and thiazole moieties have been incorporated into compounds designed as α-glucosidase inhibitors.
Studies on various cinnamamide derivatives have shown they possess α-glucosidase inhibitory activity. researchgate.net Research on a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrated moderate to very good α-glucosidase inhibitory potential, with inhibition ranging from 37.4% to 88.5%. researchgate.net Specifically, compounds featuring a meta-chloro or ortho-fluoro substitution on the phenyl ring at the 4-position of the thiazole exhibited the highest activity. researchgate.net For example, N-[4-(m-Chlorophenyl)-1,3-thiazol-2yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide and N-[4-(o-fluorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide showed potent inhibition of 88.4% and 88.3%, respectively. researchgate.net
| Compound Analogue | Structure Feature | % α-Glucosidase Inhibition |
| Thiazole-acetamide derivative | m-Chloro substitution | 88.4% |
| Thiazole-acetamide derivative | o-Fluoro substitution | 88.3% |
| Various Thiazole-acetamide derivatives | - | 37.4% - 63.5% |
Data based on a study of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide analogues. researchgate.net
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and various heterocyclic compounds, including those containing thiazole, have been explored as EGFR kinase inhibitors. nih.govnih.govajchem-a.com
Research into hybrid molecules has highlighted the potential of the thiazole scaffold. ajchem-a.com For instance, a series of thiazolyl-pyrazoline derivatives demonstrated significant EGFR inhibitory actions with IC50 values in the sub-micromolar range. nih.gov Four compounds from this series (designated 7b, 7g, 7l, and 7m) yielded IC50 values of 83, 262, 171, and 305 nM, respectively, which were comparable to the reference inhibitor erlotinib (B232) (IC50 = 57 nM). nih.gov Another study on benzothiazole (B30560) derivatives also reported promising activity; compound 1 (2-(5-Amino-4-cyano-1H-pyrazol-1-yl)-N-(6-chlorobenzothiazol-2-yl)acetamide) showed the highest inhibitory activity against EGFR-TK with a percentage enzyme inhibition of 70.58%. nih.gov
| Compound Analogue Class | Specific Compound | EGFR Kinase Inhibition (IC50) | % EGFR-TK Inhibition |
| Thiazolyl-pyrazoline | Derivative 7b | 83 nM | - |
| Thiazolyl-pyrazoline | Derivative 7g | 262 nM | - |
| Thiazolyl-pyrazoline | Derivative 7l | 171 nM | - |
| Thiazolyl-pyrazoline | Derivative 7m | 305 nM | - |
| Benzothiazole-acetamide | Compound 1 | - | 70.58% |
| Reference Drug | Erlotinib | 57 nM | - |
Data compiled from studies on different thiazole-containing scaffolds. nih.govnih.gov
Neuropharmacological Investigations (In Vivo Models)
The neuropharmacological potential of compounds related to this compound has been evaluated in various animal models, revealing promising anticonvulsant, analgesic, and neuroprotective properties.
The cinnamamide scaffold is a recognized pharmacophore for anticonvulsant activity. nih.gov Derivatives have been tested in established rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests, which are predictive of efficacy against generalized tonic-clonic and myoclonic seizures, respectively. nih.govslideshare.netnih.govmdpi.com
One cinnamamide derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated protective effects in several acute seizure models, including the MES test and chemoconvulsant-induced seizures. nih.gov The MES model, in particular, is used to identify compounds that can prevent the spread of seizures. nih.govmdpi.com The PTZ test is known to identify compounds that may act by enhancing GABAergic neurotransmission or affecting T-type calcium channels. researchgate.net The broad activity of cinnamamide analogues across these different models suggests they may possess multiple mechanisms of anticonvulsant action.
Beyond anticonvulsant effects, related compounds have shown potential for analgesia and neuroprotection. The neuroprotective effects of thiazole derivatives have been linked to their antioxidant capacity. In a mouse model of amyloid-β-induced oxidative stress, N-adamantyl-4-methylthiazol-2-amine was shown to significantly attenuate the neurotoxic cascade. nih.gov The compound decreased the formation of malondialdehyde, protein oxidation, and reactive oxygen species in the hippocampus. nih.gov It also suppressed oxidative stress by preventing the attenuation of glutathione peroxidase, catalase, and GSH levels. nih.gov These findings suggest that the thiazole moiety can confer significant neuroprotective benefits against oxidative damage. nih.gov
Structure Activity Relationship Sar Investigations for N 4 Mesitylthiazol 2 Yl Cinnamamide Derivatives
Elucidation of Key Pharmacophoric Features
The N-(4-arylthiazol-2-yl)cinnamamide scaffold is recognized as a "privileged structure" in drug discovery, serving as a versatile template for developing new therapeutic molecules. semanticscholar.orgnih.gov The core structure presents several key regions that can be modified to modulate biological activity: the cinnamoyl ring, the α,β-unsaturated amide system, the central thiazole (B1198619) heterocycle, and the aryl substituent at the 4-position of the thiazole ring. semanticscholar.org Studies focusing on the anti-tumor potential of this scaffold have identified the combination of these groups as a promising pharmacophore for inhibiting cancer cell proliferation. mdpi.comnih.gov
The substitution pattern on the phenyl ring of the cinnamoyl moiety plays a pivotal role in determining the biological potency of these derivatives. Systematic modifications of this ring have demonstrated that both the nature and position of the substituent are critical. Research has shown that introducing electron-donating groups at the para-position of the cinnamoyl ring generally leads to a significant enhancement in activity.
For instance, derivatives featuring a para-morpholino group (8f ) or a para-dimethylamino group (8e ) on the cinnamoyl ring exhibit exceptionally high potency against various cancer cell lines. nih.gov Compound 8f , in particular, was identified as the most potent analog in its series, with an IC50 value of 0.035 μM against Jurkat cells. mdpi.comnih.gov In contrast, derivatives with electron-withdrawing groups like fluoro (8g ) or chloro (8h ), or with unsubstituted or methoxy-substituted rings (8a ), show markedly reduced activity. This suggests that the electronic properties of the cinnamoyl ring are a key determinant of the molecule's interaction with its biological target.
Table 1: Effect of Cinnamoyl Ring Substituents on the Anti-proliferative Activity of N-(4-mesitylthiazol-2-yl)cinnamamide Derivatives (IC50 in μM)
| Compound | R Group (Cinnamoyl Ring) | K562 | Bel7402 | A549 | Jurkat |
|---|---|---|---|---|---|
| 8a | 4-OCH₃ | >50 | >50 | >50 | >50 |
| 8e | 4-N(CH₃)₂ | 0.24 | 0.59 | 0.86 | 0.14 |
| 8f | 4-Morpholino | 0.15 | 0.31 | 0.54 | 0.035 |
| 8g | 4-F | >50 | >50 | >50 | >50 |
| 8h | 4-Cl | >50 | >50 | >50 | >50 |
Data sourced from Luo et al., 2015. nih.gov
The 2-aminothiazole (B372263) core is a crucial component of the pharmacophore. Its role as a central scaffold is well-established in medicinal chemistry, contributing to the development of numerous biologically active agents. When compared to other heterocyclic systems in similar molecular frameworks, the thiazole ring often proves superior for maintaining biological activity.
The nature of the aryl substituent at the 4-position of the thiazole ring has a profound impact on potency, primarily through steric effects. mdpi.comnih.gov A direct comparison between derivatives bearing a phenyl group and those with a bulkier mesityl (2,4,6-trimethylphenyl) group at this position reveals a clear trend.
The introduction of the sterically hindered mesityl group consistently and dramatically enhances anti-proliferative activity. For example, compound 8f , which contains a mesityl group, is orders of magnitude more potent than its direct phenyl-substituted analog, 7d . nih.gov While 8f shows nanomolar to sub-micromolar activity, 7d is largely inactive, with IC50 values greater than 50 μM across all tested cell lines. This substantial increase in potency suggests that the bulky mesityl group may serve to orient the molecule optimally within a binding pocket or create favorable steric interactions that lock the compound into an active conformation.
Table 2: Comparison of Phenyl vs. Mesityl Group at Thiazole C4-Position on Anti-proliferative Activity (IC50 in μM)
| Compound | Ar Group (Thiazole Ring) | R Group (Cinnamoyl Ring) | K562 | Bel7402 | A549 | Jurkat |
|---|---|---|---|---|---|---|
| 7d | Phenyl | 4-Morpholino | >50 | >50 | >50 | >50 |
| 8f | Mesityl | 4-Morpholino | 0.15 | 0.31 | 0.54 | 0.035 |
Data sourced from Luo et al., 2015. nih.gov
Stereochemistry is a critical, albeit often subtle, aspect of SAR. For this compound derivatives, the geometry of the double bond in the cinnamoyl linker is of particular importance. The active compounds in this series are consistently synthesized and characterized as the (E)-isomer, which corresponds to a trans configuration of the phenyl ring and the carbonyl group across the double bond.
This specific spatial arrangement results in a more linear and extended molecular shape compared to the corresponding (Z)-isomer. While direct comparisons of the biological activity between the (E) and (Z) isomers are not extensively reported in the literature for this specific series, the exclusive focus on the (E)-isomer in synthetic and evaluation studies strongly implies that this configuration is essential for achieving the correct geometry required for effective binding to the biological target.
Steric and Electronic Effects on Biological Potency
The biological potency of this compound derivatives is governed by a complex interplay of steric and electronic effects. mdpi.com SAR analysis has explicitly confirmed that steric bulk, particularly on the thiazole's aryl substituent, plays a dominant role in enhancing activity. mdpi.comnih.gov
Steric Effects : The superior activity of the mesityl-containing series (8a-n ) over the phenyl-containing series (7a-n ) provides the clearest evidence of positive steric influence. The three methyl groups on the mesityl ring increase its bulk, which likely forces a specific and favorable conformation of the molecule or enhances binding through hydrophobic or van der Waals interactions within the target protein. nih.gov
Electronic Effects : The electronic nature of substituents on the cinnamoyl ring is equally critical. The most potent compounds are those with strong electron-donating groups (e.g., -N(CH₃)₂, morpholino) at the para-position. nih.gov These groups can increase the electron density of the cinnamoyl system, potentially modulating the reactivity of the Michael acceptor or enhancing binding through electrostatic interactions. In other related cinnamamide (B152044) systems, the electronic effect on the β-position of the Michael acceptor has been shown to be crucial for activity. The poor performance of derivatives with electron-withdrawing groups further supports the importance of electron-rich substituents on this part of the molecule.
Development of SAR Models to Predict and Optimize Activity
To streamline the drug discovery process and rationalize the observed SAR, computational models are often developed. For N-(4-arylthiazol-2-yl)cinnamamide derivatives, molecular docking studies have been employed to provide a structural basis for their activity. These studies help to visualize the binding modes of the most potent compounds, explaining why features like the mesityl group and para-morpholino substituent are beneficial. nih.gov
While specific Quantitative Structure-Activity Relationship (QSAR) models for the this compound series are not detailed in the available literature, this methodology has been successfully applied to other, structurally related thiazole and thiadiazole-based compounds with cytotoxic activity. In one such study, a robust QSAR model was developed that showed a high correlation (r² > 0.9) between the cytotoxic activity and physicochemical parameters such as the logarithm of the partition coefficient (XlogP) and molecular shape indices (kaapa2). The development of a similar QSAR model for the this compound series would be a valuable future step, enabling the prediction of activity for novel analogs and guiding the synthesis of more optimized compounds.
Based on a comprehensive review of available scientific literature, there is no specific research data detailing the computational characterization of the compound This compound through molecular docking and molecular dynamics simulations against the specific protein targets outlined in the request (α-glucosidase, InhA, P-glycoprotein, and EGFR).
While computational studies, including molecular docking and dynamics simulations, are standard methods for characterizing and designing new therapeutic agents, and research exists for derivatives of cinnamamide and thiazole against the mentioned targets its.ac.idalquds.eduresearchgate.netmdpi.comnih.gov, no published findings were identified for the precise ligand-target interactions of this compound itself.
Generating the detailed article as per the provided outline would necessitate fabricating data and research findings, which would be scientifically inaccurate and misleading. Therefore, it is not possible to fulfill this request while adhering to the principles of accuracy and factual reporting.
Computational Approaches in Compound Characterization and Design
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in understanding the therapeutic potential of N-(4-mesitylthiazol-2-yl)cinnamamide and its related derivatives.
Correlation of Molecular Descriptors with Biological Activity
The foundation of QSAR modeling lies in the calculation of molecular descriptors, which are numerical values that describe the physicochemical, electronic, topological, and geometric properties of a molecule. For a series of N-(4-arylthiazol-2-yl)cinnamamide analogues, these descriptors are calculated and then statistically correlated with their experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) against cancer cell lines.
Studies on similar thiazole-containing compounds have demonstrated that various descriptors play a crucial role in determining biological activity. researchgate.netnih.gov For instance, QSAR analyses on related heterocyclic structures have shown strong correlations between cytotoxic activity and descriptors such as the logarithm of the partition coefficient (log P), molar refractivity (MR), electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and shape indices. imist.manih.gov A good correlation between predicted physicochemical parameters like log P and polar surface area (PSA) with antibacterial activity has also been observed in studies of 2-arylidenehydrazinyl-4-arylthiazole analogues. nih.gov These findings suggest that properties like hydrophobicity, molecular size, and electronic distribution are key determinants of the compound's interaction with its biological target.
Table 1: Common Molecular Descriptors in QSAR Studies
| Descriptor Category | Examples | Significance |
|---|---|---|
| Physicochemical | Log P, Molar Refractivity (MR) | Relates to hydrophobicity, membrane permeability, and molecular volume. |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Describes electronic reactivity, stability, and intermolecular interactions. |
| Topological | Connectivity Indices, Kappa Shape Indices | Encodes information about molecular size, shape, and branching. |
| Quantum-Chemical | Polar Surface Area (PSA), Solvation Energy | Relates to polarity, solubility, and the ability to permeate biological membranes. |
Predictive Modeling for Novel Analogues
Once a statistically robust QSAR model is established, its primary utility is in the prediction of biological activity for novel, yet-to-be-synthesized analogues. nih.gov This in silico screening process is a cornerstone of modern drug design, enabling researchers to prioritize the synthesis of compounds with the highest predicted potency. researchgate.net
This predictive capability allows for the rational design of new this compound derivatives. imist.ma By systematically modifying the structure—for example, by altering substituents on the aryl rings—and using the QSAR model to forecast the impact on activity, researchers can focus their synthetic efforts on candidates most likely to exhibit enhanced therapeutic effects. This approach significantly conserves resources and accelerates the discovery timeline. nih.gov The development of these models often employs machine learning algorithms and statistical methods like Multiple Linear Regression (MLR) to generate predictive equations. imist.malaccei.org
In Silico Assessment of Drug-Likeness and Pharmacokinetic Parameters
Beyond predicting biological activity, computational methods are vital for assessing the pharmacokinetic profile of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Early in silico evaluation of these properties is crucial to avoid late-stage failures in drug development. rsc.orgfrontiersin.org
Prediction of Absorption and Distribution Characteristics
Computational tools can effectively predict how this compound and its analogues are likely to be absorbed and distributed within the body. Key parameters evaluated include:
Human Intestinal Absorption (HIA): Predictions for related thiazole (B1198619) derivatives often show a high probability of intestinal absorption, a prerequisite for oral bioavailability. mdpi.comnih.gov
Caco-2 Permeability: This is an in silico model for predicting passage across the intestinal wall. High predicted permeability suggests good absorption potential. frontiersin.orgmdpi.com
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins affects its free concentration and thus its efficacy. This parameter is routinely estimated computationally.
Blood-Brain Barrier (BBB) Permeation: Models can predict whether a compound is likely to cross the BBB, which is critical for drugs targeting the central nervous system.
Table 2: Predicted ADME Parameters for Drug Candidates
| Parameter | Description | Favorable Range |
|---|---|---|
| Human Intestinal Absorption | Percentage of drug absorbed from the gut. | High (>80%) |
| Caco-2 Permeability (logPapp) | Rate of passage across intestinal-like cells. | High (>0.90) |
| Skin Permeability (logKp) | Rate of passage through the skin. | Low (<-2.5 cm/h) for non-topical drugs |
| P-glycoprotein (P-gp) Substrate | Predicts susceptibility to efflux pumps. | "No" is generally preferred |
Computational Evaluation of "Drug-Like" Properties
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses favorable physicochemical properties to be an orally active drug. nih.gov This is often evaluated using a set of rules or filters, the most famous of which is Lipinski's Rule of Five.
Studies on a broad series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives, which are structurally analogous to the mesityl compound, have shown that these molecules generally obey Lipinski's rule. researchgate.net This indicates that they possess a favorable balance of molecular weight, lipophilicity, and hydrogen bonding capacity, making them promising candidates for oral drug development. Other rule-based filters, such as Veber's rules (which consider rotatable bonds and polar surface area), are also applied to predict good oral bioavailability. nih.gov In silico tools like SwissADME are frequently used to perform these comprehensive drug-likeness evaluations. bioflux.com.ro
Table 3: Lipinski's Rule of Five for Oral Bioavailability
| Parameter | Rule | Significance |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | Influences absorption and diffusion. |
| Log P (Lipophilicity) | ≤ 5 | Affects solubility and membrane permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Impacts solubility and binding. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Impacts solubility and binding. |
Mechanistic Investigations of N 4 Mesitylthiazol 2 Yl Cinnamamide at the Molecular and Cellular Level
Cellular Mechanism of Antiproliferative Action
Induction of Apoptosis Pathways
Research on closely related N-(4-phenylthiazol-2-yl)cinnamamide derivatives suggests that these compounds can induce apoptosis, or programmed cell death, in cancer cells. tandfonline.comresearchgate.net While direct studies on N-(4-mesitylthiazol-2-yl)cinnamamide are not yet available, the structural similarity suggests a comparable mode of action. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Thiazole-containing compounds have been shown to activate both. nih.gov
The intrinsic pathway is often triggered by cellular stress and involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. Both pathways converge on the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. Studies on other thiazole (B1198619) derivatives have demonstrated their ability to activate key executioner caspases, such as caspase-3 and caspase-9, in cancer cell lines. researchgate.net
Table 1: Key Proteins Implicated in Apoptosis Induced by Thiazole Derivatives
| Protein Family | Specific Members | Role in Apoptosis |
| Caspases | Caspase-3, Caspase-9 | Executioner enzymes that dismantle the cell. |
| Bcl-2 family | Bax, Bcl-2 | Regulators of mitochondrial membrane permeability. |
| Death Receptors | Fas, TNFR1 | Initiate the extrinsic apoptosis pathway. |
This table is based on findings from related thiazole compounds and represents potential pathways for this compound.
Cell Cycle Arrest Analysis
In addition to inducing apoptosis, cinnamic acid derivatives have been shown to inhibit the growth of cancer cells by causing cell cycle arrest. nih.govresearchgate.netresearchgate.net The cell cycle is a tightly regulated process that governs cell division. A disruption at any of its checkpoints can prevent a cell from progressing to the next phase, ultimately inhibiting proliferation.
While specific data for this compound is not available, studies on other cinnamic acid and thiazole derivatives indicate a tendency to cause arrest at the G1 or G1/S phase of the cell cycle. nih.govnih.govmdpi.com Arrest at the G1 checkpoint prevents the cell from entering the DNA synthesis (S) phase, a critical step for division. This is often mediated by the modulation of key regulatory proteins. For instance, some anticancer agents induce G1 arrest by downregulating the expression of proteins like cell division cycle 25A (CDC25A). nih.govmdpi.com
Table 2: Molecular Targets in Cell Cycle Arrest by Related Compounds
| Cell Cycle Phase | Key Regulatory Proteins | Observed Effect |
| G1 Phase | Cyclin D1, CDK4/6 | Downregulation |
| G1/S Transition | Cyclin E, CDK2, CDC25A | Downregulation/Inhibition |
This table summarizes findings from studies on other cinnamic acid and thiazole derivatives and suggests potential mechanisms for this compound.
Modulatory Effects on Signal Transduction Pathways (e.g., EGFR signaling)
The epidermal growth factor receptor (EGFR) is a key player in signal transduction pathways that regulate cell growth, proliferation, and survival. researchgate.net Dysregulation of EGFR signaling is a common feature in many cancers, making it an attractive target for anticancer therapies. Several studies have highlighted the potential of thiazole derivatives to act as EGFR inhibitors. tandfonline.comnih.govresearchgate.netnih.govresearchgate.net
These compounds are thought to compete with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades. researchgate.net The inhibition of EGFR signaling can lead to the suppression of cancer cell proliferation and survival. Given that this compound contains a thiazole moiety, it is plausible that its antiproliferative effects are, at least in part, mediated through the modulation of the EGFR signaling pathway.
Table 3: Effects of Thiazole Derivatives on EGFR Signaling
| Target | Effect | Downstream Consequences |
| EGFR Tyrosine Kinase | Inhibition | Reduced autophosphorylation |
| Downstream Pathways | PI3K/Akt, MAPK/ERK | Attenuation of pro-survival and proliferative signals |
This table is based on the established mechanism of other thiazole-based EGFR inhibitors and represents a likely mechanism for this compound.
Molecular Basis of Antimicrobial Activity
This compound also exhibits promising antimicrobial properties. Its mode of action against microorganisms is believed to involve the disruption of cellular structures and the inhibition of essential enzymatic activities.
Membrane Disruption Mechanisms
The cell membrane is a critical barrier that maintains the integrity of a microbial cell. Cinnamic acid derivatives have been reported to exert their antimicrobial effects by disrupting the structure and function of this membrane. nih.govresearchgate.netmdpi.comresearchgate.net This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. While the precise mechanism for this compound has not been elucidated, it is likely to share this membrane-disrupting property with other cinnamamides.
Inhibition of Essential Microbial Enzymes
Another facet of the antimicrobial activity of this class of compounds is the inhibition of essential microbial enzymes. nih.gov By targeting enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication, these compounds can effectively halt microbial growth.
For instance, some cinnamaldehyde (B126680) derivatives have been shown to inhibit FtsZ, a key protein in bacterial cell division. nih.gov Additionally, various thiazole derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. nih.gov Furthermore, some cinnamamides have shown inhibitory activity against enzymes like α-glucosidase. researchgate.net The inhibition of such critical enzymes presents a viable strategy for antimicrobial action.
Table 4: Potential Microbial Enzyme Targets for Thiazolyl Cinnamamides
| Enzyme | Function | Potential Consequence of Inhibition |
| FtsZ | Bacterial cell division | Inhibition of bacterial replication |
| Dihydrofolate Reductase (DHFR) | Synthesis of essential metabolites | Depletion of precursors for DNA and protein synthesis |
| α-Glucosidase | Carbohydrate metabolism | Disruption of energy production |
This table outlines potential enzymatic targets based on studies of related cinnamamide (B152044) and thiazole compounds.
Nucleic Acid and Protein Damage Induction
Current research into the biological activities of this compound and related cinnamamide derivatives has primarily focused on their protective effects against cellular damage, rather than the induction of it. The body of evidence points towards this class of compounds mitigating, rather than causing, damage to crucial macromolecules such as nucleic acids and proteins. This protective capacity is intrinsically linked to their antioxidant properties, which combat the deleterious effects of oxidative stress.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key driver of damage to DNA, RNA, and proteins. When ROS levels overwhelm the cellular antioxidant defense systems, they can lead to modifications in the structure and function of these macromolecules, contributing to cellular dysfunction and the pathogenesis of various diseases.
While direct studies on this compound's role in preventing nucleic acid and protein damage are emerging, the mechanisms elucidated for structurally similar cinnamamide derivatives offer significant insights. These compounds have been shown to reduce the levels of ROS within cells, thereby preventing the initial events that lead to macromolecular damage. For instance, by scavenging free radicals and activating endogenous antioxidant pathways, these molecules can decrease the likelihood of ROS-inflicted lesions on DNA, such as strand breaks and base modifications, and can prevent the oxidation of amino acid residues in proteins, which can lead to loss of function and aggregation. The cytoprotective effects observed for cinnamamide derivatives in various cell-based models of oxidative injury strongly suggest a role in preserving the integrity of nucleic acids and proteins.
Mechanistic Insights into Antioxidant Effects
The antioxidant properties of this compound and its analogs are multifaceted, involving both the enhancement of the cell's innate antioxidant defenses and the direct neutralization of harmful reactive species. These mechanisms collectively contribute to the compound's ability to protect cells from oxidative damage.
Role of Nrf2/ARE Pathway Activation
A significant body of research highlights the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway as a key mechanism for the antioxidant effects of cinnamamide derivatives. mdpi.com The Nrf2-ARE pathway is a critical cellular defense mechanism that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.com
Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, upon exposure to electrophilic compounds or oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. mdpi.com In the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, initiating their transcription.
Studies on substituted N-phenyl cinnamamide derivatives have demonstrated their ability to act as potent activators of the Nrf2 pathway. mdpi.comnih.govnih.gov This activation leads to the upregulation of several critical cytoprotective genes, including:
NAD(P)H quinone oxidoreductase 1 (NQO1): An enzyme that detoxifies quinones and reduces oxidative stress.
Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.
Glutamate-cysteine ligase catalytic subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. mdpi.comnih.govnih.gov
The upregulation of these genes results in an enhanced cellular antioxidant capacity, as evidenced by increased levels of intracellular glutathione. mdpi.comnih.govnih.gov This bolstered defense system allows cells to more effectively neutralize ROS and withstand oxidative insults. The α,β-unsaturated carbonyl structure present in the cinnamoyl moiety of these compounds is thought to act as a Michael acceptor, reacting with cysteine residues in Keap1 and thereby disrupting the Keap1-Nrf2 interaction. mdpi.com
Table 1: Nrf2/ARE Pathway Target Gene Upregulation by a Cinnamamide Derivative
| Target Gene | Function | Observed Effect |
|---|---|---|
| NQO1 | Detoxification of quinones | Upregulated in a concentration-dependent manner |
| HO-1 | Heme catabolism, production of antioxidants | Upregulated in a concentration-dependent manner |
| GCLC | Rate-limiting enzyme in glutathione synthesis | Upregulated, leading to increased GSH levels |
Direct Scavenging of Reactive Oxygen Species
In addition to modulating cellular antioxidant pathways, cinnamamide derivatives have been shown to possess intrinsic, direct ROS scavenging capabilities. nih.govresearchgate.net This activity is typically assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.
The chemical structure of cinnamamides, featuring a phenolic group and an extended system of conjugated double bonds, is conducive to radical scavenging. The phenolic hydroxyl group can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical on the cinnamamide molecule is stabilized by resonance, making it less reactive and less likely to propagate further radical chain reactions.
While direct DPPH or ABTS assay data for this compound is not extensively detailed in the currently available literature, studies on a variety of cinnamamide derivatives have consistently demonstrated their ability to scavenge these synthetic radicals. nih.govresearchgate.net This suggests that the cinnamoyl scaffold is a key pharmacophore for direct antioxidant activity. The direct scavenging of ROS by this compound would provide a first line of defense against oxidative damage, complementing the more sustained, indirect antioxidant effects mediated by Nrf2 activation.
Table 2: Common Assays for Direct Antioxidant Activity
| Assay | Principle | Relevance to Cinnamamides |
|---|---|---|
| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, leading to a color change. | Cinnamamide derivatives have shown positive results in this assay. nih.govresearchgate.net |
| ABTS Radical Scavenging | Measures the ability of a compound to quench the pre-formed ABTS radical cation, also resulting in a color change. | Cinnamamide derivatives have demonstrated scavenging activity in this assay. nih.govresearchgate.net |
Future Research Directions and Therapeutic Potential of N 4 Mesitylthiazol 2 Yl Cinnamamide As a Lead Compound
Design and Synthesis of Advanced N-(4-mesitylthiazol-2-yl)cinnamamide Analogues
The evolution of this compound from a hit compound to a clinical candidate hinges on the strategic design and synthesis of advanced analogues with improved potency, selectivity, and pharmacokinetic properties.
Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design aimed at discovering novel intellectual property, improving drug-like properties, and enhancing synthetic accessibility. nih.gov Scaffold hopping involves replacing the core molecular framework with a different, functionally equivalent scaffold, while bioisosteric replacement entails substituting functional groups with others that possess similar physical or chemical properties, thereby retaining the desired biological activity. researchgate.netscispace.com
Table 1: Potential Bioisosteric Replacements for Key Moieties of this compound
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Thiazole (B1198619) Ring | Oxazole, Imidazole, Pyrazole, Triazole | Modulate hydrogen bonding capacity, electronic properties, and metabolic stability. |
| Amide Linker | Reverse Amide, Ester, Sulfonamide, Urea (B33335) | Alter hydrogen bonding pattern, conformational flexibility, and resistance to hydrolysis. |
| Mesityl Group | Other substituted phenyl rings, Naphthyl, Biphenyl | Explore steric and electronic effects on target binding and optimize lipophilicity. |
| Cinnamide Moiety | Chalcone, Propenone derivatives | Investigate alternative Michael acceptors and their impact on covalent binding or target engagement. |
Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. This approach can lead to hybrid compounds with improved affinity, better selectivity, or a dual mechanism of action. Studies on related N-(4-phenylthiazol-2-yl)cinnamamide derivatives have demonstrated the potential of this strategy. researchgate.netrsc.org By incorporating structural features from other known anticancer agents or compounds with complementary biological activities, it is possible to design novel hybrids based on the this compound scaffold. For example, hybridizing the scaffold with moieties known to inhibit specific kinases or other cancer-related targets could result in synergistic antitumor effects. mdpi.com
Exploration of Novel Pharmacological Targets
While initial studies may have identified primary targets for this compound, its full therapeutic potential may lie in the discovery of novel pharmacological targets. Research on structurally similar N-(4-phenylthiazol-2-yl)cinnamamide derivatives has revealed potent anti-proliferative activities against various cancer cell lines, including K562, Bel7402, A549, and Jurkat cells, with some analogues showing IC50 values in the nanomolar range. researchgate.netrsc.org The mechanism for the most potent of these analogues was suggested to be the induction of cancer cell apoptosis. rsc.org Furthermore, other cinnamamide (B152044) derivatives have been shown to possess a range of biological activities, such as antioxidant, antimicrobial, and anticancer effects. mdpi.com This suggests that this compound analogues could interact with a variety of biological targets. Future research should employ techniques like chemical proteomics, affinity chromatography, and computational target prediction to identify new binding partners and unravel novel mechanisms of action.
Potential as a Pre-clinical Tool Compound for Biological Pathway Elucidation
A well-characterized, potent, and selective small molecule inhibitor can be an invaluable tool for dissecting complex biological pathways. researchgate.net Given the potential for this compound analogues to exhibit high potency and selectivity for specific targets, they could be developed into chemical probes. These tool compounds would allow researchers to investigate the physiological and pathological roles of their target proteins in a controlled manner. For example, if an analogue is found to be a specific inhibitor of a particular enzyme, it can be used in cell-based assays or animal models to study the consequences of inhibiting that enzyme, thereby elucidating its function in health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
